L-Aspartic acid, L-tyrosyl-L-tyrosyl-

Description

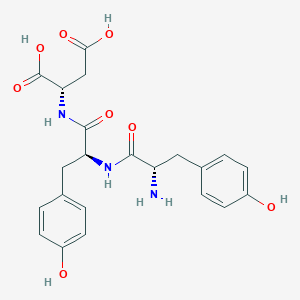

L-Aspartic acid, L-tyrosyl-L-tyrosyl- (CAS: 189318-46-5) is a peptide derivative featuring L-aspartic acid linked to a dipeptide chain of two L-tyrosine residues, followed by additional amino acids such as arginine and tyrosine in extended sequences (e.g., L-tyrosyl-L-tyrosyl-L-arginyl-L-tyrosyl-) . Its molecular formula is C₃₄H₄₃N₇O₁₁, with a molecular weight of 749.76 g/mol (exact data may vary depending on the specific sequence). This compound is characterized by:

- Aromatic side chains from tyrosine residues, enabling π-π interactions and UV absorbance.

- Acidic properties from aspartic acid, contributing to solubility in aqueous buffers.

Properties

CAS No. |

394737-54-3 |

|---|---|

Molecular Formula |

C22H25N3O8 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C22H25N3O8/c23-16(9-12-1-5-14(26)6-2-12)20(30)24-17(10-13-3-7-15(27)8-4-13)21(31)25-18(22(32)33)11-19(28)29/h1-8,16-18,26-27H,9-11,23H2,(H,24,30)(H,25,31)(H,28,29)(H,32,33)/t16-,17-,18-/m0/s1 |

InChI Key |

OJCISMMNNUNNJA-BZSNNMDCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- can be synthesized through peptide bond formation between L-aspartic acid and L-tyrosine. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent side reactions. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to ensure the integrity of the amino acids.

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, L-tyrosyl-L-tyrosyl- may involve enzymatic synthesis using proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups of tyrosine can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

L-Aspartic acid, L-tyrosyl-L-tyrosyl- has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein digestion and metabolism.

Medicine: Explored for its potential therapeutic effects, including its role in neurotransmission and as a precursor for other bioactive peptides.

Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.

Mechanism of Action

L-Aspartic acid, L-tyrosyl-L-tyrosyl- exerts its effects through various molecular targets and pathways:

Neurotransmission: The compound can influence neurotransmitter levels by acting as a precursor for neurotransmitter synthesis.

Enzyme Modulation: It can modulate the activity of enzymes involved in amino acid metabolism.

Cell Signaling: The compound can participate in cell signaling pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Molecular Properties

The table below compares the molecular formulas, weights, and key structural features of L-aspartic acid-containing peptides:

Key Observations :

- Functional Groups : Esterified derivatives (e.g., di-tert-butyl ester) exhibit improved membrane permeability compared to free carboxylic acid forms .

- Hydrophobicity : Compounds with tryptophan or phenylalanine (e.g., 873468-35-0) show increased hydrophobicity, favoring interactions with lipid membranes .

Functional and Application-Based Differences

Neurological Studies

- L-Aspartic acid di-tert-butyl ester hydrochloride is used in comparative studies with L-glutamic acid derivatives to evaluate excitatory neurotransmitter activity .

- L-Tyrosyl-L-tyrosyl- derivatives (e.g., 189318-46-5) may mimic tyrosine kinase substrates but require further validation for signaling pathway applications .

Structural Modifications and Bioactivity

- α-Keto-Glutaric Acid Derivatives: Unlike aspartic acid peptides, α-keto-glutaric acid exhibits distinct metabolic roles in the citric acid cycle, highlighting the importance of the amino group in peptide functionality .

- Citric Acid Comparisons : Citric acid lacks peptide bonds but shares acidic properties, making it a poor structural analog despite overlapping solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.